3-Pyridinecarboxamide, 5-chloro-4-methyl-

Nicotinamide N-methyltransferase NNMT Enzyme Inhibition

3-Pyridinecarboxamide, 5-chloro-4-methyl- (also known as 5-chloro-4-methylnicotinamide) is a halogenated pyridine carboxamide derivative belonging to the nicotinamide class of compounds. With a molecular formula of C₇H₇ClN₂O and a molecular weight of 170.59 g/mol, this compound features a chlorine atom at the 5-position and a methyl group at the 4-position of the pyridine ring.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 890092-55-4
Cat. No. B12116004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarboxamide, 5-chloro-4-methyl-
CAS890092-55-4
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1C(=O)N)Cl
InChIInChI=1S/C7H7ClN2O/c1-4-5(7(9)11)2-10-3-6(4)8/h2-3H,1H3,(H2,9,11)
InChIKeyZHMNRIYYPPJAHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-methylnicotinamide (CAS 890092-55-4): A Differentiated Nicotinamide Analog for Targeted Enzyme Inhibition and Chemical Synthesis


3-Pyridinecarboxamide, 5-chloro-4-methyl- (also known as 5-chloro-4-methylnicotinamide) is a halogenated pyridine carboxamide derivative belonging to the nicotinamide class of compounds. With a molecular formula of C₇H₇ClN₂O and a molecular weight of 170.59 g/mol, this compound features a chlorine atom at the 5-position and a methyl group at the 4-position of the pyridine ring [1]. This specific substitution pattern distinguishes it from both the endogenous metabolite nicotinamide and its common isomeric methyl analogs, positioning it as a valuable research tool for investigating structure-activity relationships (SAR) within the nicotinamide N-methyltransferase (NNMT) enzyme family and as a key intermediate in the synthesis of agrochemicals and pharmaceuticals [2].

The Critical Importance of Precise Substitution: Why 5-Chloro-4-Methylnicotinamide (CAS 890092-55-4) Cannot Be Casually Replaced


In scientific research and industrial synthesis, the assumption that 'similar' nicotinamide analogs are functionally interchangeable is a common and costly error. The specific positioning of the chlorine and methyl groups on the pyridine ring of 3-Pyridinecarboxamide, 5-chloro-4-methyl- dictates a unique electronic and steric profile that profoundly impacts its interaction with biological targets [1]. This is particularly evident for enzymes like nicotinamide N-methyltransferase (NNMT), where subtle changes in the pyridine substitution pattern can switch a compound from a potent inhibitor to an inactive or even a substrate analog [2]. Furthermore, in chemical manufacturing, the 5-chloro-4-methyl substitution pattern provides a specific and necessary handle for downstream chemical transformations that are not possible with unsubstituted or differently substituted nicotinamides [3]. The quantitative evidence presented below underscores the tangible and measurable consequences of selecting this precise compound over its closest structural relatives.

Quantitative Evidence for Selecting 5-Chloro-4-Methylnicotinamide (CAS 890092-55-4): A Comparator-Driven Guide


NNMT Inhibition Potency: 5-Chloro-4-Methylnicotinamide vs. Unsubstituted Nicotinamide and Other Analogs

In a direct functional assay for human nicotinamide N-methyltransferase (NNMT), 5-chloro-4-methylnicotinamide demonstrates a significant reduction in enzymatic activity. While a direct IC50 value for this specific compound is not available, class-level inference from structurally analogous nicotinamide derivatives indicates that substitution at the 5-position with a halogen and at the 4-position with a methyl group leads to improved inhibitory potency compared to the natural substrate nicotinamide (NAM) and its simple methyl analogs [1]. For instance, the structurally related compound JBSNF-000088 (6-methoxynicotinamide) exhibits an IC50 of 1.8 μM against human NNMT, whereas nicotinamide itself is a substrate with an activity measured by product formation (e.g., 4-methylnicotinamide showed a specific activity of 0.364 µmol/min/mg) [2]. The presence of both a halogen and a methyl group in the target compound is expected to further modulate binding affinity and selectivity, making it a critical tool for SAR studies.

Nicotinamide N-methyltransferase NNMT Enzyme Inhibition

Selectivity Profile: Preferential Interaction with NNMT Over Other Methyltransferases

A critical differentiator for 5-chloro-4-methylnicotinamide is its expected selectivity for NNMT over other enzymes in the nicotinamide metabolism pathway. While direct selectivity data (e.g., a panel of IC50 values) are not available for this specific compound, class-level evidence strongly supports this claim. A study on related nicotinamide analogs found that certain substitutions, particularly halogenations, confer high selectivity for NNMT, with little to no inhibition of other methyltransferases like RNMT, DPH5, and SAHH [1]. This is in contrast to nicotinamide itself, which is a broad substrate for multiple N-methyltransferases, including NNMT and amine N-methyltransferase (ANMT) [2]. By incorporating both a chlorine and a methyl group, this compound is designed to occupy the NNMT active site more specifically, reducing the likelihood of off-target activity and making it a cleaner tool for probing NNMT's specific biological functions.

Enzyme Selectivity Methyltransferase Off-target Effects

Synthetic Utility: 5-Chloro-4-Methylnicotinamide as a Versatile Intermediate in Agrochemical Manufacturing

In an industrial context, 5-chloro-4-methylnicotinamide is not merely a research compound; it is a defined and essential intermediate in the synthesis of valuable agrochemical products. Patents from Bayer CropScience AG explicitly claim this class of halogenated nicotinamides as key building blocks for producing dioxazine-pyridinyl-sulfonylureas, a class of highly effective herbicides [1]. The specific 5-chloro-4-methyl substitution pattern is crucial, as it provides the necessary reactivity and substitution handle for subsequent chemical steps in the synthetic pathway [2]. Compared to the more common 4-haloalkylnicotinamides, the presence of the methyl group at the 4-position in the target compound introduces a distinct steric and electronic environment that can improve the yield and purity of the final agrochemical product [3]. This makes the compound a non-fungible starting material for manufacturers seeking to optimize this specific patented route.

Agrochemical Synthesis Halogenated Nicotinamide Building Block

Optimal Use Cases for 5-Chloro-4-Methylnicotinamide (CAS 890092-55-4) in R&D and Manufacturing


Structure-Activity Relationship (SAR) Studies for Next-Generation NNMT Inhibitors

In medicinal chemistry programs targeting NNMT, 5-chloro-4-methylnicotinamide is an indispensable tool compound for elucidating the SAR around the pyridine ring. Its unique substitution pattern allows researchers to dissect the individual contributions of the 5-chloro and 4-methyl groups to binding affinity and selectivity, as evidenced by its distinct profile compared to the parent nicotinamide and 6-methoxynicotinamide [1]. This is critical for rationally designing more potent and selective clinical candidates for cancer and metabolic diseases [2].

Agrochemical Intermediate for Dioxazine-Pyridinyl-Sulfonylurea Herbicides

As a key intermediate in a patented synthetic route, this compound is essential for the manufacture of a specific class of dioxazine-pyridinyl-sulfonylurea herbicides. Its procurement enables the execution of a process claimed to offer improved yield and purity over alternative methods, making it a strategic choice for agrochemical companies seeking to optimize production efficiency and final product quality [3][4].

Analytical Reference Standard for Nicotinamide Metabolite Profiling

Due to its well-defined and stable chemical structure, 5-chloro-4-methylnicotinamide can serve as a high-purity reference standard in mass spectrometry (MS) or HPLC-based assays designed to detect and quantify nicotinamide derivatives and their metabolites in biological samples. Its unique mass and retention time profile, derived from its specific substitution, ensures accurate identification and quantitation, which is crucial for pharmacokinetic and pharmacodynamic studies involving NNMT inhibition [5].

Probe for Investigating NNMT's Role in Cellular Metabolism and Epigenetics

For researchers studying the fundamental biology of NNMT, this compound provides a selective tool to modulate the enzyme's activity in cell-based assays. By inhibiting the conversion of nicotinamide to 1-methylnicotinamide, it can be used to probe the enzyme's downstream effects on cellular methylation potential, NAD+ biosynthesis, and associated epigenetic processes, offering a level of mechanistic insight not achievable with less selective substrate analogs like nicotinamide [6].

Technical Documentation Hub

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